Cas no 18881-17-9 ((S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol)

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol structure
18881-17-9 structure
Product Name:(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
CAS 번호:18881-17-9
MF:C10H13NO
메가와트:163.216322660446
MDL:MFCD01631316
CID:51171
PubChem ID:24872883
Update Time:2025-04-18

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol 화학적 및 물리적 성질

이름 및 식별자

    • (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol
    • (S)-(?)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol
    • (S)-(-)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol
    • (1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol
    • (3S)-1,2,3,4-tetrahydroisoquinolin-3-ylmethanol
    • (S)-1,2,3,4-Tetrahydroisoquinolylmethan-3-ol
    • Tic-ol
    • (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
    • (S)-1,2,3,4-tetrahydroisoquinolin-3-ylmethanol
    • (S)-3-Hydroxymethyl-1,2,3,4-tetrahydroisoquinoline
    • S)-(-)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINEMETHANOL(S)-()-1,2
    • (3S)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol
    • (S)-1,2,3,4-Tetrahydro-3-isoquinolinylmethanol
    • 3-HYDROXYMETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE
    • (S)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-YL-METHANOL
    • (S)-(-)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL
    • [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
    • 3-Isoquinolinemethanol, 1,2,3,4-tetrahydro-, (S)-
    • ((3S)-3-1,2,3,4-tetrahydroisoquinolyl)me
    • (S)-(1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol
    • ZSKDXMLMMQFHGW-JTQLQIEISA-N
    • SCHEMBL894205
    • AMY33532
    • AKOS015856119
    • CS-W014288
    • HMS566P18
    • CHEMBL61489
    • A813268
    • (S)-1-(1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol
    • (S)-3-hydroxymethyl-1,2,3,4-tetrahydro isoquinoline
    • Z1198159867
    • EN300-2999755
    • DTXSID30354588
    • 3-Isoquinolinemethanol, 1,2,3,4-tetrahydro-, (3S)-
    • (S)-1,2,3,4-tetrahydroisoquinoline-3-yl-methanol
    • J-502357
    • (S)-(-)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol, 98%
    • (S)-3-hydroxymethy-1,2,3,4-tetrahydroisoquinoline
    • (3S)-3-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline
    • (S)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol
    • (3 S)-1,2,3,4-tetrahydroisoquinolin-3-ylmethanol
    • (35)-1,2,3,4-tetrahydroisoquinolin-3-ylmethanol
    • PS-6029
    • BDBM50077536
    • MFCD01631316
    • AC-23785
    • AKOS006238074
    • InChI=1/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2/t10-/m0/s1
    • 18881-17-9
    • T1755
    • ZSKDXMLMMQFHGW-JTQLQIEISA-
    • Maybridge1_008972
    • FD1007
    • ((3S)-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
    • DTXCID00305648
    • 626-104-1
    • MDL: MFCD01631316
    • 인치: 1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2/t10-/m0/s1
    • InChIKey: ZSKDXMLMMQFHGW-JTQLQIEISA-N
    • 미소: OC[C@@H]1CC2C=CC=CC=2CN1

계산된 속성

  • 정밀분자량: 163.10000
  • 동위원소 질량: 163.1
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 149
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 0.7
  • 토폴로지 분자 극성 표면적: 32.299

실험적 성질

  • 색과 성상: 자신이 없다
  • 밀도: 1.0508 (rough estimate)
  • 융해점: 113.0 to 117.0 deg-C
  • 비등점: 307.9℃ at 760 mmHg
  • 플래시 포인트: 147℃
  • 굴절률: -97 ° (C=0.2, MeOH)
  • PSA: 32.26000
  • LogP: 1.02200
  • 광학 활성: [α]22/D −97°, c = 1 in methanol
  • 용해성: 자신이 없다

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol 보안 정보

  • 기호: GHS07
  • 제시어:경고
  • 신호어:Warning
  • 피해 선언: H315,H319,H335
  • 경고성 성명: P261,P305+P351+P338
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 위험 범주 코드: 36/37/38
  • 보안 지침: S26; S36; S37/39
  • 위험물 표지: Xi
  • 저장 조건:Keep in dark place,Inert atmosphere,Room temperature(BD0195)
  • 위험 용어:R36/37/38

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol 세관 데이터

  • 세관 번호:2933499090
  • 세관 데이터:

    ?? ?? ??:

    2933499090

    개요:

    2933499090. 퀴놀린 또는 이퀴놀린 링 시스템을 포함하는 다른 화합물[그러나 더 걸쭉하지는 않음].부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

    요약:

    2933499090. 구조물에는 퀴놀린이나 이퀴놀린 환계의 다른 화합물(수소화 여부와 상관없이)이 들어 있어 더 걸쭉하지 않다.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
494186-1G
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
18881-17-9 98%
1G
¥955.87 2022-02-24
Fluorochem
093186-250mg
S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol
18881-17-9 95%
250mg
£10.00 2022-03-01
Fluorochem
093186-1g
S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol
18881-17-9 95%
1g
£20.00 2022-03-01
Fluorochem
093186-5g
S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol
18881-17-9 95%
5g
£67.00 2022-03-01
Fluorochem
093186-10g
S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol
18881-17-9 95%
10g
£120.00 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S55581-1g
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
18881-17-9
1g
¥86.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S55581-5g
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
18881-17-9
5g
¥296.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S55581-25g
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
18881-17-9
25g
¥1156.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S55581-100g
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
18881-17-9
100g
¥4656.0 2021-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R006992-1g
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
18881-17-9 97%
1g
¥39 2024-05-25

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol 합성 방법

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:18881-17-9)(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
주문 번호:A813268
인벤토리 상태:in Stock
재다:100g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 04:59
가격 ($):468.0
Email:sales@amadischem.com

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol 관련 문헌

  • 1. Enantioselective deprotonation of 4-tert-butylcyclohexanone by conformationally constrained chiral lithium amide bases
    Varinder K. Aggarwal,Paul S. Humphries,Ashley Fenwick J. Chem. Soc. Perkin Trans. 1 1999 2883
  • 2. Crystal and molecular structure of μ-chloro-chlorobis[3,4-bis(2-aminoethylthio)toluene]dicopper(II) diperchlorate
    Andrew C. Braithwaite,Clifton E. F. Rickard,T. Neil Waters J. Chem. Soc. Dalton Trans. 1975 1817
추천 공급업체
Amadis Chemical Company Limited
(CAS:18881-17-9)(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
A813268
순결:99%
재다:100g
가격 ($):468.0
Email